N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles . This compound is characterized by the presence of a benzotriazole moiety attached to a dimethylaniline structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline typically involves the reaction of benzotriazole with N,4-dimethylaniline under specific conditions. . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzotriazole moiety to other functional groups.
Substitution: The benzotriazole group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound . This allows it to participate in various chemical reactions, such as nucleophilic substitution and radical formation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(benzotriazol-1-ylmethyl)-N-methylaniline: Similar structure but with one less methyl group.
N-(benzotriazol-1-ylmethyl)-N-phenylaniline: Similar structure but with a phenyl group instead of a methyl group.
N-(benzotriazol-1-ylmethyl)-N-ethyl-aniline: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline is unique due to the presence of both benzotriazole and dimethylaniline moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N,4-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-12-7-9-13(10-8-12)18(2)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHYYXVYHPEHDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)CN2C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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